
1-(3-methoxyphenyl)-3-methyl-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxyphenyl)-3-methyl-1H-pyrrole-2,5-dione, also known as MMPD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound is a pyrrole derivative that has been investigated for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of MPPD is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. In cancer cells, MPPD has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Inflammation is mediated by various signaling pathways, including NF-κB and MAPK, and MPPD has been shown to inhibit these pathways. In neurodegenerative disorders, MPPD has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPD have been investigated in various in vitro and in vivo models. In cancer cells, MPPD has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. Inflammation is characterized by the production of pro-inflammatory cytokines, and MPPD has been shown to inhibit the production of cytokines such as TNF-α and IL-6. In neurodegenerative disorders, MPPD has been shown to reduce oxidative stress and improve cognitive function.
实验室实验的优点和局限性
One advantage of using MPPD in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Another advantage is that MPPD has been shown to have potential therapeutic applications in various diseases, making it a promising candidate for further investigation. However, one limitation of using MPPD in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
未来方向
There are several future directions for the investigation of MPPD. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective therapies. Additionally, the development of new synthetic analogs of MPPD could lead to the discovery of compounds with improved therapeutic properties.
合成方法
The synthesis of MPPD involves the reaction of 3-methoxyphenylhydrazine with diethyl malonate, followed by cyclization with acetic anhydride. The final product is obtained after purification using column chromatography. The synthesis of MPPD has been reported in several literature sources and is considered to be a straightforward process.
科学研究应用
The potential therapeutic applications of MPPD have been investigated in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, MPPD has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation is a common feature of many diseases, and MPPD has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, MPPD has been investigated for its neuroprotective effects and has been shown to reduce oxidative stress and improve cognitive function.
属性
IUPAC Name |
1-(3-methoxyphenyl)-3-methylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-6-11(14)13(12(8)15)9-4-3-5-10(7-9)16-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEALMGIANCOYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-methylpyrrole-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5731559.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)
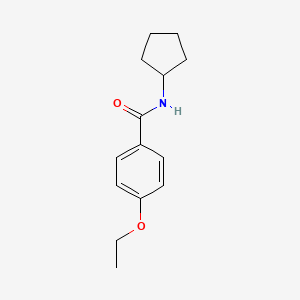
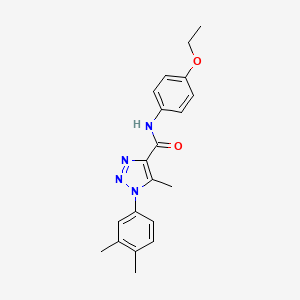

![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5731585.png)
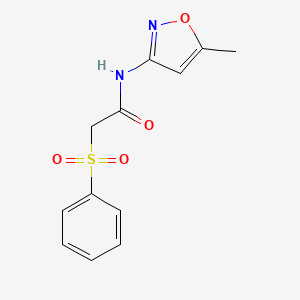
![{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5731595.png)

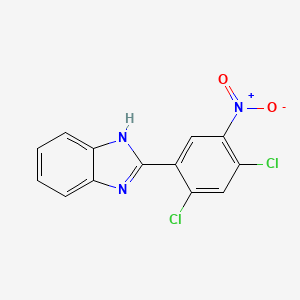

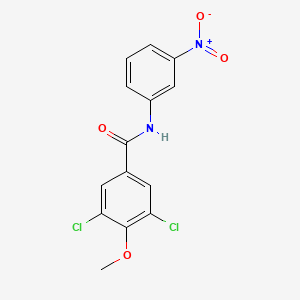
![N'-[(2,4-dimethylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5731630.png)